molecular formula C18H16N4O2S B12582237 Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-

Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B12582237
M. Wt: 352.4 g/mol
InChI Key: IZANFAPZGBKJLQ-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- features a thioacetamide backbone bridging a 3-cyano-5,7-dimethylquinoline moiety and a 5-methylisoxazole group. The quinoline core provides aromaticity and electron-withdrawing properties due to the cyano and methyl substituents, while the isoxazole ring contributes to hydrogen bonding and metabolic stability.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-cyano-5,7-dimethylquinolin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H16N4O2S/c1-10-4-11(2)14-7-13(8-19)18(20-15(14)5-10)25-9-17(23)21-16-6-12(3)24-22-16/h4-7H,9H2,1-3H3,(H,21,22,23)

InChI Key

IZANFAPZGBKJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)SCC(=O)NC3=NOC(=C3)C)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out under various conditions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In acidic media , the reaction yields a carboxylic acid and a secondary amine, while basic conditions produce a carboxylate salt and ammonia derivatives . For the target compound:

  • Acid-catalyzed hydrolysis : Cleavage of the amide bond generates 2-mercapto-3-cyano-5,7-dimethylquinoline and 5-methyl-3-isoxazolamine .

  • Base-mediated hydrolysis : Results in sodium 2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]acetate and 5-methyl-3-isoxazolamine .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsMajor ProductsYield (%)Source
Acidic (HCl)6 M HCl, reflux2-Mercapto-3-cyano-5,7-dimethylquinoline + 5-methyl-3-isoxazolamine65–78
Alkaline (NaOH)2 M NaOH, 80°CSodium 2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]acetate + 5-methyl-3-isoxazolamine55–70

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioether group is susceptible to nucleophilic attack. Studies on analogous pyridinylthioacetamides demonstrate:

  • Displacement by amines : Reaction with primary amines (e.g., benzylamine) replaces the thioether group with an amine, forming N-substituted acetamides .

  • Halogenation : Treatment with N-bromosuccinimide (NBS) oxidizes the thioether to a sulfoxide intermediate, which further reacts to form brominated derivatives .

Key Example :
Reaction with sodium ethoxide in ethanol replaces the thioether with an ethoxy group, yielding 2-ethoxy-N-(5-methyl-3-isoxazolyl)acetamide and 3-cyano-5,7-dimethyl-2-quinolinethiol .

Radical-Mediated Cyclization

The acetamide nitrogen and quinoline-thio moiety participate in radical reactions under photolytic or thermal conditions. For structurally related compounds:

  • Amidyl radical formation : Heating in toluene generates amidyl radicals, which cyclize to form fused heterocycles (e.g., tricyclic lactams) .

  • Iminyl radical pathways : Photolysis with a mercury lamp produces iminyl radicals that undergo ipso or ortho cyclization, yielding quinoxaline derivatives .

Table 2: Radical Reaction Outcomes

InitiatorConditionsProductsYield (%)Source
Tributyltin hydrideReflux in tolueneTricyclic lactam derivatives20–78
UV light (125 W)Room temperatureQuinoxaline isomers via ipso/ortho attack15–45

Functionalization of the Quinoline Core

The electron-deficient quinoline ring facilitates electrophilic substitution. While direct data is limited for this compound, analogous systems show:

  • Cyano group reactivity : The nitrile undergoes hydrolysis to carboxylic acids or reduction to amines under standard conditions .

  • Methyl group oxidation : Catalyzed by KMnO₄ or CrO₃, methyl substituents oxidize to carboxyl groups, altering solubility and bioactivity .

Isoxazole Ring Modifications

The 5-methyl-3-isoxazole group exhibits stability under mild conditions but reacts under harsh regimes:

  • Ring-opening : Strong acids (e.g., H₂SO₄) cleave the isoxazole ring, producing β-keto amides .

  • Nucleophilic attack : Alkylation at the nitrogen occurs with alkyl halides, forming quaternary ammonium salts .

Comparative Reactivity with Structural Analogs

Table 3: Reaction Behavior of Related Compounds

CompoundKey ReactionOutcome
2-(3-Cyano-4-methylpyridinyl)thioacetamideBase-mediated hydrolysisCarboxylate + pyridinethiol (72%)
N-(4-Methoxyphenyl)acetamideRadical cyclizationBenzoxazine derivatives (58%)
Quinoline-thioether analogsPhotolytic cyclizationQuinoxalines (30–45%)

Stability and Byproduct Formation

  • Thermal degradation : Prolonged heating above 150°C decomposes the compound into cyanide-containing byproducts .

  • Photolytic instability : UV exposure generates reactive intermediates (e.g., thiyl radicals), leading to complex mixtures .

Scientific Research Applications

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its mechanism of action could involve the modulation of specific signaling pathways or the induction of apoptosis in malignant cells .
  • Antimicrobial Effects : The compound may also demonstrate antimicrobial properties, making it a candidate for further exploration as an antibiotic or antifungal agent. The presence of the cyano group and quinoline structure is often associated with enhanced antibacterial activity.
  • Anti-inflammatory Activity : Given its structural similarity to known anti-inflammatory agents, this compound may also possess the ability to reduce inflammation, potentially through inhibition of pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of Acetamide, 2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- typically involves multi-step reactions that require careful optimization to achieve high yields. The synthetic pathways often include:

  • Formation of the quinoline-thio structure.
  • Introduction of the cyano group.
  • Coupling with the isoxazole derivative.

These steps are crucial for ensuring the purity and efficacy of the final product .

Applications in Medicinal Chemistry

Acetamide derivatives have been widely studied for their therapeutic potential. The acetamide moiety is prevalent in various clinical drugs due to its ability to target multiple disease models:

  • Pain Management : Compounds containing acetamide structures are used in pain relief medications like ibuprofen.
  • Antiviral Applications : Some acetamide derivatives are effective against viral infections; for instance, oseltamivir is an antiviral medication that includes an acetamide group .
  • Urease Inhibition : Recent studies have explored acetamide derivatives as urease inhibitors, which could have implications in treating conditions like kidney stones and peptic ulcers .

Case Studies and Research Findings

Several studies have highlighted the potential applications of Acetamide, 2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-:

Case Study 1: Anticancer Activity

A study investigated the effects of various acetamide derivatives on U87MG glioblastoma cells. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing new acetamide compounds and testing their antimicrobial properties against common pathogens. Results showed promising antibacterial activity against several strains, warranting further investigation into their mechanism of action .

Mechanism of Action

The mechanism of action of Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s quinoline and isoxazole rings enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group also plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Triazinoindole-Based Thioacetamides ()

Compounds 23–27 (e.g., N-(4-(Cyanomethyl)phenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide) share the thioacetamide linkage but replace the quinoline with triazinoindole scaffolds. Key differences include:

  • Substituent Effects: Bromo or phenoxy groups in 24–27 enhance lipophilicity compared to the target compound’s cyano-dimethylquinoline.
  • Synthesis Efficiency : All analogs achieved ≥95% purity, suggesting robust synthetic routes despite structural complexity .

Table 1: Comparison with Triazinoindole Derivatives

Compound Core Structure Substituents Purity
Target Compound Quinoline 3-Cyano, 5,7-dimethyl N/A
23 Triazinoindole 4-(Cyanomethyl)phenyl >95%
25 8-Bromo-triazinoindole 4-Phenoxyphenyl 95%

Quinazolinone Hybrids ()

Derivatives like 5e–18 () and 5–10 () incorporate quinazolinone cores with sulfonamide or sulfamoylphenyl groups. Notable contrasts:

  • SAR Insights : Substitutions at the acetamide group (e.g., phenyl, tolyl) in 5–10 modulate melting points (170–315°C) and yields (68–91%), indicating steric and electronic influences on stability .

Table 2: Physicochemical Properties of Quinazolinone Derivatives

Compound Substituent Yield (%) Melting Point (°C)
5 Phenyl 87 269.0
8 4-Tolyl 91 315.5
10 3-Ethylphenyl 73 197.6

Oxadiazole- and Benzofuran-Containing Analogs ()

  • Oxadiazole Derivatives: Compounds like 2a–b () and C16H16N4O5S () use oxadiazole as a bioisostere for ester/carbamate groups. Their hydrogen-bonding capacity contrasts with the target compound’s quinoline, which may prioritize π-π stacking .
  • Antimicrobial Activity: 2a–b demonstrated potent antimicrobial effects, suggesting that the benzofuran-oxadiazole framework enhances microbial target engagement compared to quinoline-based structures .

Table 3: Oxadiazole vs. Quinoline Features

Feature Oxadiazole Derivatives Target Compound
Core Structure 1,3,4-Oxadiazole Quinoline
Key Substituents Benzofuran, methoxyphenyl Cyano, dimethyl, isoxazole
Bioactivity Antimicrobial Not reported

Anti-inflammatory Thioacetamides ()

The triazolyl-thioacetamide AS111 exhibited 1.28× higher anti-inflammatory activity than diclofenac. Its pyridyl-triazole core may offer better solubility than the target compound’s lipophilic quinoline, highlighting substituent-driven pharmacokinetic differences .

Cyclopenta-Thienopyrimidine Derivatives ()

Compound 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide shares the isoxazole-acetamide moiety but replaces quinoline with a fused thienopyrimidine system. This alteration likely impacts electronic density and binding to ATP sites in tyrosine kinases .

Biological Activity

Acetamide, 2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- (CAS No. 602325-02-0) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula: C18H16N4O2S
  • Molecular Weight: 352.41 g/mol
  • Boiling Point: Approximately 641.6 °C
  • Density: 1.35 g/cm³
  • pKa: 11.16

Biological Activity Overview

The biological activity of this acetamide derivative has been investigated in various studies, revealing its potential in multiple therapeutic areas:

  • Antimicrobial Activity : Research indicates that acetamide derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as the quinoline moiety, enhances this activity .
  • Anticancer Properties : Studies have demonstrated that compounds similar to this acetamide show cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Acetamide derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • CNS Activity : Some studies suggest that these compounds may possess central nervous system (CNS) activity, which could be beneficial for developing treatments for neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is closely linked to their structural features. Modifications in the molecular structure, such as the introduction of different substituents or alterations in the aromatic rings, can significantly influence their pharmacological profiles:

ModificationBiological Activity Impact
Addition of methoxy groupsIncreased antimicrobial activity
Variation in alkyl chain lengthAltered cytotoxicity against cancer cells
Substitution at para positionEnhanced anti-inflammatory effects

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of various acetamide derivatives against a range of bacterial strains. Compounds with a piperidine moiety exhibited superior activity compared to those with morpholine .
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • CNS Effects : Research evaluating the CNS effects showed that specific acetamide compounds produced anxiolytic-like effects in animal models, suggesting potential for anxiety disorder treatments .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Intermediate formationTriethylamine, chloroacetyl chloride, reflux (4 h)70–85
Thiol couplingK₂CO₃, acetone, reflux (6–8 h)72–78

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Post-synthesis characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and heterocyclic integration (e.g., quinoline and isoxazole protons resonate at δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
  • Elemental analysis : C/H/N/S percentages are compared with calculated values to confirm purity (>98%) .

Basic: What preliminary biological screening approaches are recommended?

Methodological Answer:
Initial pharmacological evaluation focuses on:

  • Enzyme inhibition assays : Target acetylcholinesterase or kinases using colorimetric/fluorometric methods (IC₅₀ determination) .
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with cytotoxicity profiling .
  • Anti-inflammatory potential : COX-2 inhibition via ELISA .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Quantum chemical calculations (e.g., B3LYP/SDD) predict electronic properties and reactive sites. For example:

  • Reaction path screening : Identifies energetically favorable intermediates and transition states .
  • Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to kinase ATP pockets) .
  • SAR analysis : Modifications at the quinoline 3-cyano or isoxazole 5-methyl groups correlate with improved binding affinity .

Advanced: What strategies resolve contradictions in spectral data interpretation?

Methodological Answer:
Discrepancies in NMR/IR data arise from tautomerism or solvent effects. Mitigation includes:

  • Variable-temperature NMR : Resolves dynamic equilibria (e.g., thione-thiol tautomerism in thioacetamides) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex heterocycles .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced: How can reaction engineering improve scalability and reproducibility?

Methodological Answer:
Adopt DOE (Design of Experiments) principles:

  • Flow chemistry : Continuous reactors minimize batch variability and enhance heat/mass transfer .
  • Process analytical technology (PAT) : In-line IR or Raman monitors reaction progress in real time .
  • Membrane separation : Purifies intermediates via nanofiltration, reducing solvent waste .

Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?

Methodological Answer:
The compound’s stability is influenced by:

  • Heterocyclic ring strain : Isoxazole and quinoline rings exhibit rigidity, reducing hydrolysis susceptibility .
  • pH-dependent tautomerism : Thioamide groups stabilize via resonance in acidic/basic media .
  • Degradation studies : HPLC tracks decomposition products (e.g., sulfonic acid derivatives under oxidative stress) .

Advanced: How can contradictions in biological activity data across studies be addressed?

Methodological Answer:
Discrepancies often stem from assay conditions. Standardization steps:

  • Cell line authentication : STR profiling ensures consistency .
  • Control normalization : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) .
  • Dose-response validation : Repeat assays with triplicate technical replicates .

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